![molecular formula C10H20N2O3 B12562351 N-{2-[Bis(2-hydroxyethyl)amino]ethyl}-2-methylprop-2-enamide CAS No. 143556-20-1](/img/structure/B12562351.png)
N-{2-[Bis(2-hydroxyethyl)amino]ethyl}-2-methylprop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[Bis(2-hydroxyethyl)amino]ethyl}-2-methylprop-2-enamide is a chemical compound with the molecular formula C10H20N2O3. It is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes both amide and amino groups, making it a valuable intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[Bis(2-hydroxyethyl)amino]ethyl}-2-methylprop-2-enamide typically involves the reaction of 2-methylprop-2-enoyl chloride with N,N-bis(2-hydroxyethyl)ethylenediamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient production of the compound on a large scale.
Análisis De Reacciones Químicas
Types of Reactions
N-{2-[Bis(2-hydroxyethyl)amino]ethyl}-2-methylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the amide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Various nucleophiles such as halides, alkoxides; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Conversion to primary or secondary amines.
Substitution: Formation of substituted amides or ethers.
Aplicaciones Científicas De Investigación
N-{2-[Bis(2-hydroxyethyl)amino]ethyl}-2-methylprop-2-enamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of surfactants, emulsifiers, and corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of N-{2-[Bis(2-hydroxyethyl)amino]ethyl}-2-methylprop-2-enamide involves its interaction with various molecular targets. The compound can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their activity and function. The presence of both amino and hydroxyl groups allows it to participate in multiple pathways, including signal transduction and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Bis(2-hydroxyethyl)ethylenediamine: Similar structure but lacks the amide group.
N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid: Contains a sulfonic acid group instead of the amide group.
N,N-Bis(2-hydroxyethyl)formamide: Contains a formamide group instead of the amide group.
Uniqueness
N-{2-[Bis(2-hydroxyethyl)amino]ethyl}-2-methylprop-2-enamide is unique due to its combination of amide and amino groups, which provides it with distinct chemical reactivity and versatility in various applications. Its ability to undergo multiple types of chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry.
Propiedades
Número CAS |
143556-20-1 |
|---|---|
Fórmula molecular |
C10H20N2O3 |
Peso molecular |
216.28 g/mol |
Nombre IUPAC |
N-[2-[bis(2-hydroxyethyl)amino]ethyl]-2-methylprop-2-enamide |
InChI |
InChI=1S/C10H20N2O3/c1-9(2)10(15)11-3-4-12(5-7-13)6-8-14/h13-14H,1,3-8H2,2H3,(H,11,15) |
Clave InChI |
SKQGPVGSWZXATM-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)NCCN(CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


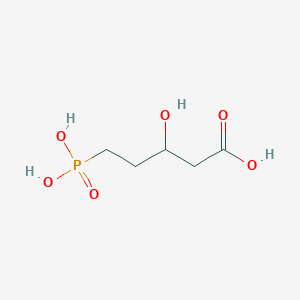
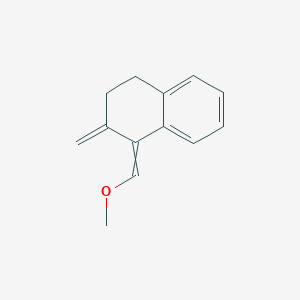

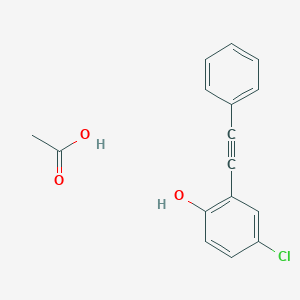
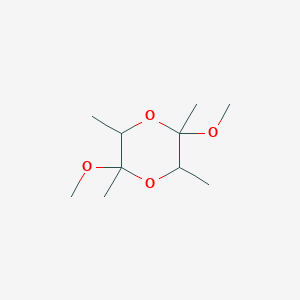
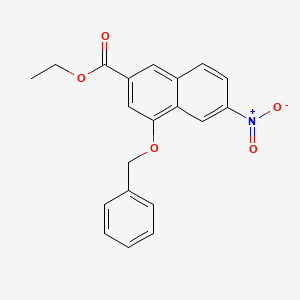
![4(3H)-Quinazolinone, 2-[(2,3-dihydroxypropyl)thio]-3-(2-ethylphenyl)-](/img/structure/B12562311.png)

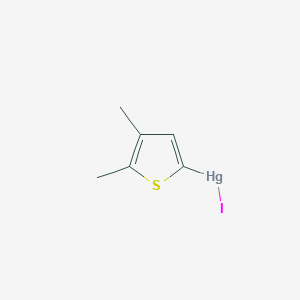
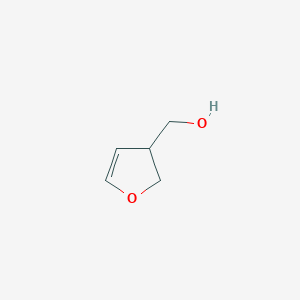

![4,4'-[[1,1'-Biphenyl]-4,4'-diylbis(methylene)]diphenol](/img/structure/B12562336.png)
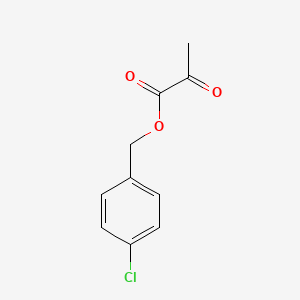
![3-(4-{[tert-Butyl(dimethyl)silyl]oxy}butyl)pyridine](/img/structure/B12562362.png)
